

An In-depth Technical Guide to 13-Oxyingenol-13-dodecanoate

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Compound of Interest

Compound Name: 13-Oxyingenol-13-dodecanoate

Cat. No.: B1530786

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CAS Number: 54706-70-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxyingenol-13-dodecanoate is a naturally occurring ingenane diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia kansui. This compound has recently emerged as a molecule of significant interest in oncological research, particularly for its cytotoxic effects against non-small cell lung cancer (NSCLC). Emerging evidence indicates a multi-faceted mechanism of action involving the induction of several programmed cell death pathways, including apoptosis, autophagy, mitophagy, and ferroptosis. Key molecular targets identified to date include Unc-51 like autophagy activating kinase 1 (ULK1) and Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6). This technical guide provides a comprehensive overview of the available scientific data on **13-Oxyingenol-13-dodecanoate**, including its physicochemical properties, biological activities, and detailed experimental protocols for its study.

Physicochemical Properties

13-Oxyingenol-13-dodecanoate, also known as Dodecanoic Acid Ingenol Ester, is a diterpene ester.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	54706-70-6	[1]
Molecular Formula	C ₃₂ H ₅₀ O ₇	[1]
Molecular Weight	546.74 g/mol	[1]
Alternate Names	Dodecanoic Acid Ingenol Ester; 10aH-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecene Dodecanoic Acid Deriv.	[1]
Storage Conditions	Store at -20°C for long-term stability.	

Biological Activity and Quantitative Data

13-Oxyingenol-13-dodecanoate (13-OD) has demonstrated potent cytotoxic activity against various cancer cell lines, with a notable efficacy in NSCLC models. The compound's anti-proliferative effects are dose-dependent.

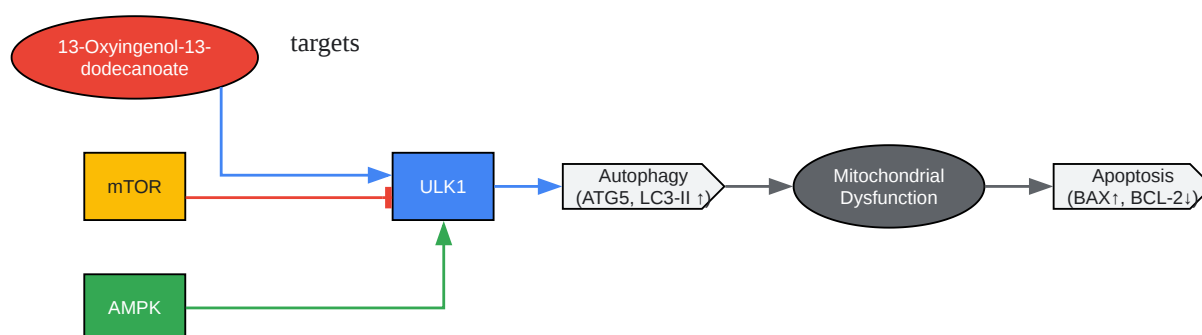
Cell Line	Assay	IC ₅₀ / EC ₅₀	Incubation Time	Reference
A549 (NSCLC)	CCK8	8.673 µM	24 hours	
NCI-H460 (NSCLC)	CCK8	7 µM	24-72 hours	
HepG2 (Hepatocellular Carcinoma)	CCK8	5.3 µM	24-72 hours	
HIV-1	Anti-HIV-1 Assay	33.7 nM	Not Specified	

Mechanism of Action

Recent studies have elucidated two primary signaling pathways through which **13-Oxyingenol-13-dodecanoate** exerts its anti-cancer effects. These pathways converge on the induction of mitochondrial dysfunction and regulated cell death.

ULK1-Mediated Autophagy and Apoptosis

13-Oxyingenol-13-dodecanoate has been shown to target ULK1, a serine/threonine kinase crucial for the initiation of autophagy. By modulating the ULK1 pathway, the compound induces significant autophagy in NSCLC cells, evidenced by the upregulation of ATG5 and the conversion of LC3-I to LC3-II. This process is linked to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. Concurrently, 13-OD promotes apoptosis by increasing the expression of the pro-apoptotic protein BAX while suppressing the anti-apoptotic protein BCL-2. The interplay between these pathways suggests a complex mechanism where autophagy may contribute to or precede apoptotic cell death.



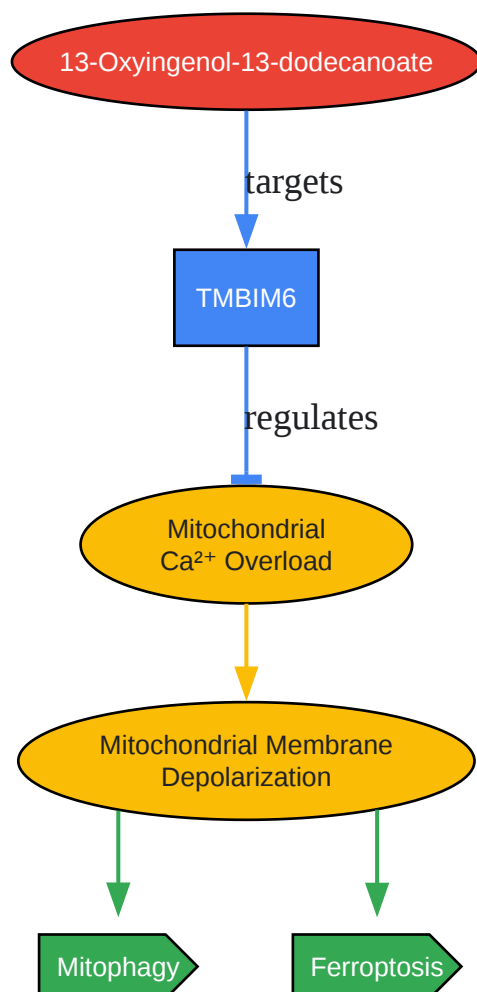
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ULK1-mediated signaling cascade initiated by **13-Oxyingenol-13-dodecanoate**.

TMBIM6-Mediated Mitophagy and Ferroptosis

A parallel mechanism involves the targeting of TMBIM6, a protein that regulates calcium homeostasis and is implicated in cell death pathways. By modulating TMBIM6 function, **13-Oxyingenol-13-dodecanoate** induces mitochondrial calcium overload and depolarization of the mitochondrial membrane potential. This disruption triggers two distinct cell death programs:

mitophagy, the selective degradation of mitochondria by autophagy, and ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.



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TMBIM6-mediated signaling leading to mitophagy and ferroptosis.

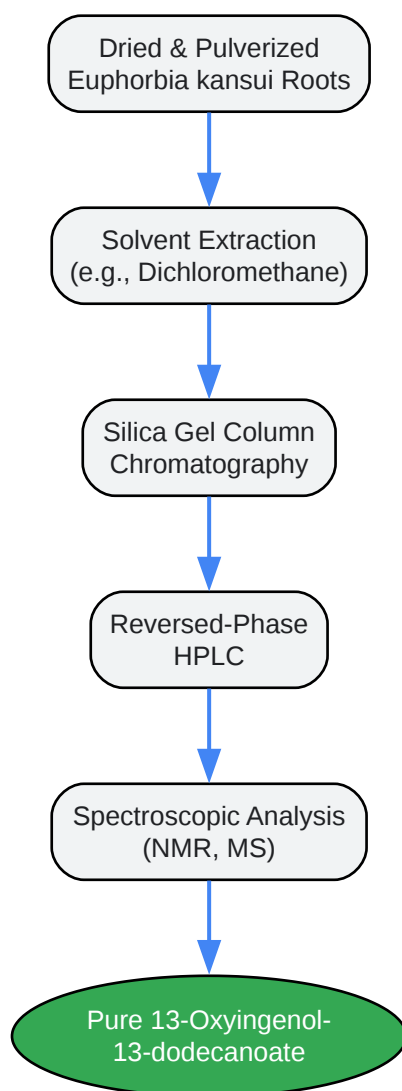
Experimental Protocols

Extraction and Isolation from *Euphorbia kansui*

The following is a generalized protocol based on methods for isolating ingenol esters from *Euphorbia* species. Specific yields and purities will vary.

- Extraction:

- Air-dried and pulverized roots of *E. kansui* are refluxed with a suitable solvent such as dichloromethane or extracted with acetone at an elevated temperature (e.g., 60°C).
- The resulting crude extract is filtered and concentrated under reduced pressure.
- Fractionation:
 - The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
- Purification:
 - Active fractions are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile-water.
 - Fractions corresponding to **13-Oxyingenol-13-dodecanoate** are collected and the solvent is evaporated.
- Characterization:
 - The structure and purity of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



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General workflow for the extraction and isolation of **13-Oxyingenol-13-dodecanoate**.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of **13-Oxyingenol-13-dodecanoate** on adherent cancer cell lines.

- Cell Seeding:
 - Seed cells (e.g., A549, NCI-H460) in a 96-well plate at a density of 1×10^4 cells/well in 100 μL of complete culture medium.

- Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **13-Oxyingenol-13-dodecanoate** in DMSO.
 - Dilute the stock solution in culture medium to achieve the desired final concentrations.
 - Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
 - Incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Mix gently on a plate shaker for 10 minutes.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion and Future Directions

13-Oxyingenol-13-dodecanoate is a promising natural product with potent anti-cancer activity, particularly against NSCLC. Its ability to induce multiple forms of regulated cell death through distinct signaling pathways makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing its synthesis, exploring its efficacy in

in vivo models for a broader range of cancers, and further elucidating the intricate crosstalk between the ULK1 and TMBIM6-mediated cell death pathways. The development of more potent and selective derivatives also represents a valuable avenue for drug discovery efforts.

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References

- 1. scbt.com [scbt.com]
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